molecular formula C12H13F2NO B13570073 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one

2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one

Cat. No.: B13570073
M. Wt: 225.23 g/mol
InChI Key: WCALVAXXKLHIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one is a synthetic organic compound characterized by the presence of a difluoroethyl ketone group and a pyrrolidinyl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like acetonitrile. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, alcohols, and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The difluoroethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidinyl phenyl moiety may enhance binding affinity and specificity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a trifluoroethyl group and a piperidinyl moiety.

    4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a pyrrolidinyl group but with different functional groups.

Uniqueness

2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one is unique due to its difluoroethyl ketone group, which imparts distinct chemical reactivity and potential biological activity. The combination of the difluoroethyl group with the pyrrolidinyl phenyl moiety enhances its versatility in various applications.

This compound’s unique structural features and diverse reactivity make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

2,2-difluoro-1-(4-pyrrolidin-1-ylphenyl)ethanone

InChI

InChI=1S/C12H13F2NO/c13-12(14)11(16)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6,12H,1-2,7-8H2

InChI Key

WCALVAXXKLHIIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.